2-bromo-N-methylethane-1-sulfonamide

Description

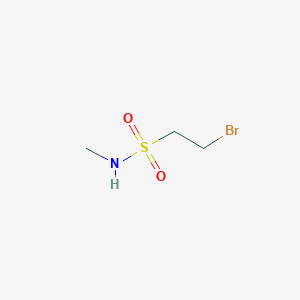

2-Bromo-N-methylethane-1-sulfonamide (CAS: 1785584-02-2) is a halogenated sulfonamide characterized by a brominated ethane backbone and a methyl-substituted sulfonamide group. Its IUPAC name, 2-bromo-N-methylethanesulfonamide, reflects its structure: a two-carbon chain with a bromine atom at the second position and a sulfonamide group (-SO₂-NH-) where the nitrogen is methylated. The compound is provided at 95% purity, which is typical for research-grade chemicals, though higher purity grades may be required for specialized applications .

Notably, a discrepancy exists in the provided evidence: the InChI code corresponds to a morpholine-derived carboximidamide, rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide, rather than the sulfonamide described.

Propriétés

IUPAC Name |

2-bromo-N-methylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJCKTYLDYJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785584-02-2 | |

| Record name | 2-bromo-N-methylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methylethane-1-sulfonamide typically involves the bromination of N-methylethane-1-sulfonamide. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: It can be used in Suzuki-Miyaura and Chan-Lam coupling reactions to form carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands and bases

Major Products:

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfinamides.

Coupling Reactions: Formation of biaryl or heteroaryl compounds

Applications De Recherche Scientifique

Antibacterial Properties

2-Bromo-N-methylethane-1-sulfonamide exhibits notable antibacterial activity, primarily attributed to its sulfonamide functional group. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication in bacteria. Studies have shown that modifications of sulfonamide structures can enhance their efficacy against specific bacterial strains. For instance, derivatives of this compound have been evaluated for their antimicrobial activity against various pathogens, highlighting the importance of structural variations in optimizing therapeutic outcomes.

Precursor for Drug Development

This compound serves as a precursor in the synthesis of new antibacterial agents. Its unique structural features allow for modifications that can lead to the development of novel drugs with improved pharmacological profiles. Research indicates that derivatives can be designed to target specific bacterial enzymes, enhancing their selectivity and potency against resistant strains.

Molecular Interaction Studies

Research involving this compound often utilizes molecular docking and spectroscopic techniques to investigate its interactions with biological targets. These studies aim to elucidate the binding affinities of the compound with enzymes related to bacterial metabolism, providing insights into how structural modifications can enhance biological activity.

Synthesis of Related Compounds

The synthesis of this compound typically involves several chemical reactions, including bromination processes and coupling reactions with other sulfonamide derivatives. The methodologies employed can vary, focusing on optimizing yield and purity through different reagents and solvents .

Mécanisme D'action

The mechanism of action of 2-bromo-N-methylethane-1-sulfonamide involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties make it a versatile building block in chemical synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonamides and halogenated alkanes are widely studied for their reactivity and applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of 2-bromo-N-methylethane-1-sulfonamide with key analogs:

Table 1: Comparative Properties of Halogenated Sulfonamides

Key Findings:

Halogen Effects :

- Bromine’s intermediate electronegativity and polarizability make it a versatile leaving group in nucleophilic substitution reactions, balancing reactivity and stability better than chlorine (less reactive) or iodine (more labile).

- Chlorinated analogs (e.g., 2-chloro-N-methylethane-1-sulfonamide) are less reactive in SN₂ mechanisms but may undergo faster hydrolysis due to smaller steric profile.

Substituent on Nitrogen :

- The methyl group in this compound reduces hydrogen-bonding capacity compared to N-H sulfonamides, decreasing solubility in aqueous media but enhancing compatibility with organic solvents.

- Ethyl or bulkier substituents (e.g., in iodo analogs) increase steric hindrance, slowing reactions but improving selectivity in catalysis.

Applications :

- Brominated sulfonamides are explored as intermediates in alkylation reactions for drug synthesis (e.g., antitumor agents).

- Chlorinated derivatives are more common in antimicrobials due to lower toxicity profiles, while iodinated variants are leveraged in radiolabeling.

Activité Biologique

2-Bromo-N-methylethane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their broad-spectrum antimicrobial properties and have been utilized in treating various bacterial infections. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom attached to a carbon chain that is linked to a sulfonamide group. The presence of the sulfonamide moiety is crucial for its biological activity.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial growth through the following mechanisms:

- Inhibition of Dihydropteroate Synthase : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folate synthesis in bacteria. This inhibition prevents the production of nucleic acids and ultimately bacterial cell division .

- Antimicrobial Activity : The compound has shown potential against various Gram-positive and Gram-negative bacteria. Its efficacy can be enhanced through structural modifications that increase binding affinity to bacterial enzymes .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting its antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Resistance |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | Production of β-lactamases |

| Staphylococcus aureus | 0.25 µg/mL | Altered target site |

| Klebsiella pneumoniae | 0.39 µg/mL | New Delhi Metallo-β-lactamase (NDM) |

Case Study 1: Antibacterial Efficacy

In a recent study, this compound was tested against clinical isolates of Klebsiella pneumoniae producing NDM-1. The compound demonstrated significant antibacterial activity with an MIC of 0.39 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides revealed that modifications to the sulfonamide group can enhance antibacterial potency. For instance, introducing electron-withdrawing groups at specific positions on the aromatic ring can improve binding affinity to dihydropteroate synthase, thereby increasing efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-methylethane-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of methylamine with 2-bromoethanesulfonyl chloride. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride intermediate.

- Temperature : Maintain 0–5°C during sulfonylation to control exothermic reactions and reduce side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >85% purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm structure using H NMR (δ 3.2 ppm for CHBr, δ 2.8 ppm for N-CH) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm the methylamine moiety (δ 2.7–3.5 ppm) and bromoethane chain (δ 3.1–3.6 ppm). H-C HSQC resolves overlapping signals .

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H] at m/z 230.97 (theoretical 230.96) .

- HPLC : Reverse-phase C18 column (70:30 water/acetonitrile) with UV detection at 210 nm confirms purity (>95%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent bromine displacement or sulfonamide hydrolysis.

- Degradation analysis : Periodic HPLC checks (monthly) detect hydrolysis products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound compared to its chloro or methyl analogs?

- Methodological Answer :

- Comparative kinetic studies : Conduct nucleophilic substitution (S2) with NaI in acetone. Bromo derivatives react 5× faster than chloro analogs (k = 0.15 min vs. k = 0.03 min) due to better leaving-group ability .

- Computational modeling : DFT calculations (B3LYP/6-31G*) show lower activation energy (ΔG = 18.2 kcal/mol) for Br vs. Cl (ΔG = 22.7 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Meta-analysis : Use systematic review tools (PRISMA guidelines) to assess studies for variability in assay conditions (e.g., cell lines, IC protocols).

- Dose-response validation : Reproduce assays with standardized protocols (e.g., MTT cytotoxicity testing in HeLa cells, 48-hour exposure) .

- Statistical reconciliation : Apply Fisher’s exact test to identify outliers caused by impurities or solvent effects .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Focus on sulfonyl oxygen interactions with Zn in active sites.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

Q. How can researchers design experiments to study the compound’s potential as a protease inhibitor?

- Methodological Answer :

- Enzyme assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) with recombinant proteases (e.g., caspase-3) in pH 7.4 buffer. Measure IC via fluorescence quenching.

- SAR studies : Synthesize analogs with modified bromoalkyl chains to probe steric and electronic effects on inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.